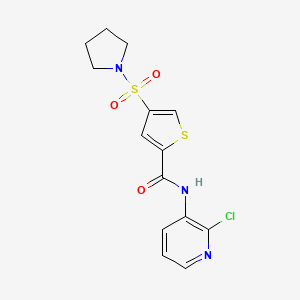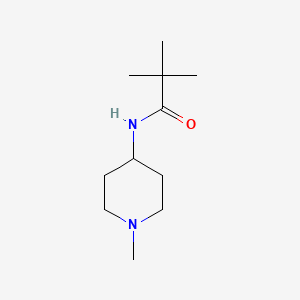![molecular formula C19H15NO4S B5205359 N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide](/img/structure/B5205359.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide, also known as DBS, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the sulfonamide family and has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In
Mécanisme D'action
The exact mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting various cellular pathways, including the PI3K/AKT/mTOR, NF-κB, and MAPK signaling pathways. This compound has also been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors and plays a role in tumor progression and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and cardioprotective effects. The compound has been found to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis in various cancer cell lines. This compound has also been shown to reduce the production of pro-inflammatory cytokines and leukocyte infiltration in animal models of inflammation. Furthermore, this compound has been found to reduce oxidative stress and inflammation in animal models of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and relatively low toxicity. The compound is stable under normal laboratory conditions and can be easily dissolved in common solvents. Furthermore, this compound has been shown to have relatively low toxicity in animal models, making it a suitable candidate for further preclinical studies. However, one limitation of this compound is its relatively low bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide research, including its potential use in combination therapy for cancer and other diseases. This compound has been shown to enhance the efficacy of other chemotherapeutic agents and may have synergistic effects when used in combination with other drugs. Furthermore, future studies may focus on improving the bioavailability of this compound and developing novel formulations for its delivery. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential new targets for its therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer, inflammation, and cardiovascular diseases. The compound exhibits a range of pharmacological activities, including anti-tumor, anti-inflammatory, and cardioprotective effects. This compound has several advantages for lab experiments, including its stability, solubility, and relatively low toxicity. However, its low bioavailability may limit its effectiveness in vivo. Future research may focus on improving the bioavailability of this compound, developing novel formulations for its delivery, and identifying potential new targets for its therapeutic applications.
Méthodes De Synthèse
N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-methoxydibenzo[b,d]furan-3-carboxylic acid with benzenesulfonyl chloride in the presence of a base to form the corresponding sulfonamide. The resulting compound can be purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. The compound has been shown to exhibit anti-tumor effects by inhibiting cell proliferation, inducing apoptosis, and suppressing angiogenesis. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing leukocyte infiltration. Furthermore, this compound has been shown to have cardioprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c1-23-19-11-15-14-9-5-6-10-17(14)24-18(15)12-16(19)20-25(21,22)13-7-3-2-4-8-13/h2-12,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHJBQWZKABMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile](/img/structure/B5205303.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)
![propyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205313.png)
![1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5205325.png)
![methyl 1-adamantyl{[(ethylamino)carbonothioyl]amino}acetate](/img/structure/B5205329.png)
![9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B5205331.png)
![N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5205353.png)

![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5205371.png)
![N-{2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}methanesulfonamide sulfate hydrate](/img/structure/B5205377.png)